Ethylene glycol dimethacrylate

Catalog No.
S572943
CAS No.
97-90-5
M.F
C10H14O4
CH2=C(CH3)C(O)OCH2CH2OC(O)C(CH3)=CH2
C10H14O4
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene glycol dimethacrylate

CAS Number

97-90-5

Product Name

Ethylene glycol dimethacrylate

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate

Molecular Formula

C10H14O4
CH2=C(CH3)C(O)OCH2CH2OC(O)C(CH3)=CH2
C10H14O4

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C10H14O4/c1-7(2)9(11)13-5-6-14-10(12)8(3)4/h1,3,5-6H2,2,4H3

InChI Key

STVZJERGLQHEKB-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCOC(=O)C(=C)C

Solubility

10% in benzene
> 10% in ethanol
> 10% in ligroin
Solubility in water, g/l at 20 °C: 1.1 (slightly soluble)

Synonyms

EGDMA cpd, ethylene dimethacrylate, ethylene glycol dimethacrylate, ethyleneglycol dimethacrylate, methacrylic acid ethylene ester

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C(=C)C

Ethylene glycol dimethacrylate is a diester formed from the condensation of two equivalents of methacrylic acid with one equivalent of ethylene glycol. This compound is characterized by its colorless liquid form and is known for its ability to participate in free radical polymerization reactions, making it a valuable crosslinking agent in various polymer applications. Ethylene glycol dimethacrylate is often referred to by its chemical formula, C10_{10}H14_{14}O4_4, and is recognized for its role in enhancing the mechanical properties and stability of polymeric materials .

Crosslinking Agent in Polymers:

EGDMA acts as a crosslinking agent in the field of polymer science. It possesses two reactive methacrylate groups at each end, allowing it to covalently link individual polymer chains, forming a three-dimensional network structure []. This crosslinking process enhances the mechanical strength, thermal stability, and rigidity of the resulting polymer []. EGDMA finds applications in various research areas, including:

  • Hydrogels: EGDMA is used to create crosslinked hydrogels for diverse applications like drug delivery, tissue engineering, and sensors [, ].
  • Dental Materials: It contributes to the development of durable dental adhesives and restorative materials by enhancing their mechanical properties and adhesion to tooth surfaces [].
  • Ion Exchange Resins: EGDMA plays a role in crafting ion exchange resins with enhanced stability and selectivity for environmental remediation and purification processes [].

Synthesis of Functionalized Materials:

EGDMA can be employed as a co-monomer in the synthesis of functionalized materials. Its incorporation allows for the introduction of reactive groups or specific functionalities into the final material. This approach is utilized in research areas like:

  • Catalysis: EGDMA-based materials containing specific functional groups can act as catalysts or catalyst supports for various chemical reactions [].
  • Sensors: EGDMA co-polymers incorporating chromophores or other responsive moieties can be designed as sensors for specific analytes [].

Other Applications:

Beyond the aforementioned applications, EGDMA finds use in various other scientific research fields, including:

  • Chromatography: EGDMA is utilized in the preparation of stationary phases for chromatographic separation techniques [].
  • Membranes: EGDMA contributes to the development of selective and stable membranes for filtration and separation processes.
, primarily involving free radical polymerization. In these reactions, ethylene glycol dimethacrylate can act as a crosslinking agent when copolymerized with other monomers, such as methyl methacrylate. The reactivity of the double bonds in ethylene glycol dimethacrylate allows for the formation of complex three-dimensional networks, which are crucial for producing hydrogels and other advanced materials .

In addition to free radical polymerization, ethylene glycol dimethacrylate can also participate in various condensation reactions, contributing to the formation of hypercrosslinked polymers when combined with other reactive compounds .

The biological activity of ethylene glycol dimethacrylate has been studied primarily concerning its toxicity and potential allergenic effects. While it is used in medical applications, such as dental composites and tissue engineering due to its biocompatibility, exposure to ethylene glycol dimethacrylate can lead to allergic skin reactions and respiratory issues . Its safety profile indicates that while it can be useful in biomedical applications, precautions must be taken to minimize exposure during handling.

Ethylene glycol dimethacrylate can be synthesized through several methods:

  • Condensation Reaction: The most common method involves the condensation of methacrylic acid with ethylene glycol under controlled conditions to yield ethylene glycol dimethacrylate.
  • Free Radical Polymerization: Ethylene glycol dimethacrylate can also be synthesized through free radical polymerization processes where it serves as a monomer or crosslinker in polymer formulations .
  • Photochemical Initiation: Ultraviolet radiation can be employed as a photochemical initiator for synthesizing copolymers involving ethylene glycol dimethacrylate, enhancing the efficiency of the polymerization process .

Studies on the interactions of ethylene glycol dimethacrylate with other compounds reveal that it can enhance the properties of polymer blends. For example, when copolymerized with methyl methacrylate, it significantly lowers the gel point concentration due to the comparable reactivities of their double bonds. This characteristic allows for more efficient processing and improved mechanical properties in the resulting materials . Additionally, research indicates that incorporating dopants like lithium perchlorate into ethylene glycol dimethacrylate-based polymers can enhance their conductivity .

Ethylene glycol dimethacrylate shares similarities with several other compounds, particularly within the methacrylate family. Here are some comparable compounds:

Compound NameStructure/CharacteristicsUnique Features
Trimethylolpropane trimethacrylateTri-functional methacrylate used for crosslinkingHigher functionality leads to increased crosslink density
Diethylene glycol dimethacrylateSimilar structure but with two ethylene glycol unitsLower reactivity compared to ethylene glycol dimethacrylate
1,6-Hexanediol diacrylateDi-functional acrylate similar in applicationDifferent reactivity profile; typically used in different applications
Tetraethylene glycol dimethacrylateContains four ethylene glycol unitsOffers unique properties due to longer chain length

Ethylene glycol dimethacrylate stands out due to its balance between reactivity and biocompatibility, making it particularly suitable for medical applications where both properties are crucial . Its ability to form stable networks at relatively low concentrations differentiates it from similar compounds that may require higher concentrations for effective crosslinking.

Physical Description

Liquid
COLOURLESS LIQUID.

XLogP3

1.9

Boiling Point

260
260 °C

Flash Point

101 °C c.c.

Vapor Density

Relative vapor density (air = 1): 6.8

Density

1.055 at 20 °C/20 °C
Relative density (water = 1): 1.05

LogP

2.4

Melting Point

-40 °C

UNII

7BK5G69305

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pharmacology

Glycol Dimethacrylate is an organic chemical and ester of methacrylic acid. Glycol dimethacrylate is a reactive resin used as a functional monomer and a crosslinking agent in polymer production. Via photopolymerization, this agent is a component of hydrogels, which are used in applications such as scaffolds for tissue engineering or drug delivery carriers. In turn, hydrogel products can be applied to the prevention of thrombosis, post-operative adhesion formations, and as coatings for biosensors.

MeSH Pharmacological Classification

Cross-Linking Reagents

Vapor Pressure

Vapor pressure, Pa at 20 °C: 478

Pictograms

Irritant

Irritant

Other CAS

97-90-5
25721-76-0

Wikipedia

Ethylene glycol dimethacrylate

Methods of Manufacturing

TRANSESTERIFICATION OR ESTERIFICATION OF ETHYLENE GLYCOL WITH AN EXCESS OF EITHER METHYL METHACRYLATE OR METHACRYLIC ACID
The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/

General Manufacturing Information

Adhesive manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Rubber product manufacturing
Wholesale and retail trade
2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester: ACTIVE
2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester, homopolymer: INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

RETENTION TIMES FOR ACRYLATES & METHACRYLATES WERE MEASURED WITH 2 DIFFERENT COLUMNS (C18 CORASIL & C8 LICHROSORB) USING REVERSE-PHASE HIGH PRESSURE LIQ CHROMATOGRAPHY IN ORDER TO OBTAIN PARTITION COEFFICIENTS OF ACRYLATES AND METHACRYLATES BETWEEN 1-OCTANOL AND WATER (LOG P). /ACRYLATES & METHACRYLATES/
THE ELECTRON-IMPACT AND METHANE CHEM-IONIZATION MASS SPECTRA OF SELECTED ACRYLATE AND METHACRYLATE MONOMERS, INCLUDING ETHYLENE METHACRYLATE, COMMONLY USED IN DENTAL MATERIALS ARE REPORTED AND DISCUSSED. THE TWO IONIZATION MODES COMPLEMENT EACH OTHER, AND TOGETHER THE MASS SPECTRA OFFER ADEQUATE INFORMATION FOR IDENTIFICATION PURPOSES. THE APPLICATION OF THE MASS SPECTRAL METHOD IS DEMONSTRATED ON RESIN-BASED DENTAL MATERIALS WITH IDENTIFICATION OF THE MONOMER CONTENT.
Thin-layer chromatography (TLC), polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. /Methacrylic acid & derivatives/

Storage Conditions

Temp during storage must be kept low to minimize formation of peroxides and other oxidation products. ... Storage temp below 30 °C are recommended for the polyfunctional methacrylates. ... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacrylic esters may be stored in mild steel, stainless steel, or aluminum. /Methacrylic acid & derivatives/

Dates

Modify: 2023-08-15

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